2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate

Descripción

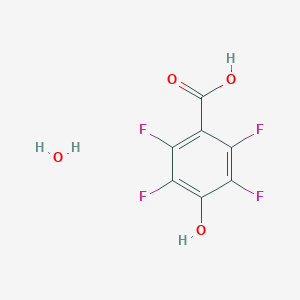

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate (CAS: 143201-17-6 or 207738-02-1) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₇H₃F₄O₃·H₂O (hydrated form) . It features a hydroxyl group at the para position relative to the carboxylic acid moiety, with fluorine atoms occupying the remaining ortho and meta positions. This compound is primarily utilized as an organic intermediate in ligand synthesis and materials science. For instance, it serves as a precursor for methyl 2,3,5,6-tetrafluoro-4-oxybenzoate, which is critical in immobilizing catalysts on supports due to its electron-withdrawing fluorine substituents and anchoring carboxylate group . The hydrate form (96% purity) is commercially available and often employed in multicomponent co-crystal systems to study stimuli-responsive fluorescence behavior .

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoro-4-hydroxybenzoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O3.H2O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10;/h12H,(H,13,14);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXKLSXOHABRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544493 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207738-02-1 | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Acidic Hydrolysis of Pentafluorobenzoic Acid Derivatives

A widely documented method involves the controlled hydrolysis of pentafluorobenzoic acid derivatives under acidic conditions. In this approach, pentafluorobenzoic acid is treated with hydrochloric acid to selectively replace one fluorine atom with a hydroxyl group while retaining the carboxylic acid functionality.

Procedure

-

Neutralization : Aqueous 6N hydrochloric acid is added dropwise to a solution of pentafluorobenzoic acid until the pH reaches 4, facilitating the substitution of fluorine at the para position.

-

Extraction : The product is extracted using diethyl ether, with repeated washes to isolate 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid from unreacted starting material.

-

Hydration : The organic layer is dried over anhydrous magnesium sulfate, followed by evaporation under reduced pressure to yield the hydrate form.

Key Metrics

Alternative Fluorination Approaches

While less common, direct fluorination of hydroxybenzoic acid precursors using xenon difluoride (XeF₂) or sulfur tetrafluoride (SF₄) has been explored. These methods require stringent temperature control (-10°C to 25°C) and inert atmospheres to prevent over-fluorination or decomposition.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and reproducibility:

-

Continuous Flow Reactors : Enable precise control over reaction parameters (pH, temperature), reducing byproduct formation.

-

Solvent Recovery Systems : Diethyl ether and ethanol are recycled through distillation, minimizing waste.

Purification and Analytical Validation

Recrystallization

The hydrate is purified via recrystallization from a 3:1 ethanol-water mixture, yielding colorless crystals with >98% purity.

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC) : A C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) resolves the hydrate from anhydrous impurities.

-

¹⁹F Nuclear Magnetic Resonance (NMR) : Aromatic fluorine signals appear at δ -110 to -150 ppm, confirming substitution patterns.

-

Thermogravimetric Analysis (TGA) : Detects a 5–10% weight loss at 80–120°C, corresponding to water release in the hydrate.

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl, Ether | 97.4% | 98.2% | High |

| Direct Fluorination | XeF₂/SF₄ | 75–85% | 90–95% | Moderate |

The acidic hydrolysis route outperforms direct fluorination in yield and purity, making it the preferred industrial method.

Challenges in Synthesis and Mitigation Strategies

Byproduct Formation

Hydrate Stability

-

Issue : The hydrate may dehydrate during storage, forming the anhydrous form.

-

Solution : Storage at 2–8°C in airtight containers with desiccants preserves crystallinity.

Análisis De Reacciones Químicas

Types of Reactions

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4)

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for converting the hydroxyl group to a chloride.

Phosphorus Tribromide (PBr3): Used for bromination of the hydroxyl group.

Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions

Major Products Formed

Esters: Formed through esterification reactions.

Alcohols: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

Overview

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a fluorinated derivative of hydroxybenzoic acid characterized by its unique chemical structure that includes four fluorine atoms and a hydroxyl group. This compound exhibits high acidity due to the electron-withdrawing nature of the fluorine atoms, making it valuable in various scientific fields including chemistry, biology, and materials science.

Organic Synthesis

The compound is utilized as a building block for synthesizing complex organic molecules. Its unique structure allows for the introduction of functional groups through various chemical reactions such as substitution and esterification.

Enzyme Inhibitor Development

It has been explored for developing novel inhibitors targeting:

- Protein Farnesyltransferase (FTase) : Critical for protein prenylation, affecting cellular signaling.

- Geranylgeranyltransferase (GGTase) : Similar role in post-translational modifications.

These inhibitors have potential applications in treating diseases where these enzymes are implicated, such as cancer.

Bioimaging Probes

The compound serves as a precursor for fluorescent activity-based probes used in bioimaging applications. For instance, it can be synthesized into BMV109, which becomes fluorescent upon interaction with specific proteases, aiding in the visualization of biological processes.

Pharmaceutical Development

Due to its unique chemical properties, it is investigated as an intermediate for developing active pharmaceutical ingredients (APIs). Its ability to inhibit critical enzymes positions it as a candidate for drug discovery in oncology and other therapeutic areas.

Materials Science

In industrial applications, this compound is employed in the production of advanced materials and polymers due to its high reactivity and stability under various conditions.

Cancer Research

Recent studies indicate that the inhibition of FTase and GGTase by this compound correlates with reduced tumor growth in preclinical models. The disruption of the mevalonate pathway leads to altered cell signaling crucial for cancer progression.

Antifungal Activity

Research shows that derivatives based on hydroxybenzoic acids exhibit antifungal properties against pathogens like Candida albicans and Bacillus subtilis, suggesting potential therapeutic applications in treating fungal infections.

Mecanismo De Acción

The mechanism of action of 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate involves its interaction with molecular targets through its highly acidic and electron-withdrawing properties. The fluorine atoms enhance the compound’s reactivity, making it an effective ligand in coordination chemistry and a potent inhibitor in enzymatic reactions. The compound can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Key Observations :

- The hydroxyl group in the target compound enables hydrogen bonding, critical for co-crystal formation in stimuli-responsive materials .

- Sulfonate analogs (e.g., Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate) exhibit superior aqueous solubility due to the ionic sulfonate group, unlike the carboxylic acid derivatives .

- Diacids like Tetrafluoroisophthalic acid are preferred in polymer chemistry for crosslinking, whereas the monoacid structure of the target compound limits such applications .

Functional Analogs: Fluorinated Aromatic Compounds with Varied Substituents

Key Observations :

- Trifluoromethyl derivatives (e.g., C₁₅H₈F₇NO₃) exhibit increased lipophilicity, making them suitable for membrane permeability in drug candidates .

Application-Specific Analogs

Fluorescence and Materials Science

Pharmaceutical Intermediates

- 2,3,5,6-Tetrafluoro-L-tyrosine: A fluorinated amino acid derivative (C₉H₇F₄NO₃) with applications in PET imaging and enzyme studies, contrasting with the target compound’s non-biological uses .

Research Findings and Trends

- Synthetic Flexibility: The target compound’s carboxylic acid group allows facile derivatization, as demonstrated in its coupling with (2-aminoethyl)carbamic acid tert-butyl ester to form sulfonamides .

- Fluorine Impact : Fluorine atoms reduce electron density in the aromatic ring, enhancing resistance to electrophilic substitution and stabilizing intermediates in ligand synthesis .

- Hydrate Stability : The hydrated form improves crystallinity in solid-state applications but may require dehydration for reactions sensitive to water .

Actividad Biológica

2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid hydrate is a fluorinated derivative of hydroxybenzoic acid characterized by four fluorine atoms and a hydroxyl group attached to a benzene ring. This compound has garnered attention in biological research due to its unique chemical properties and potential applications in medicinal chemistry and biochemistry.

The presence of multiple fluorine atoms significantly enhances the acidity of this compound. Its pKa value is approximately 5.3, contrasting sharply with the non-fluorinated counterpart, 4-hydroxybenzoic acid, which has a pKa of 9.3. This increased acidity affects its reactivity in various biochemical pathways and interactions with biological targets .

The primary biological activity of this compound involves the inhibition of two critical enzymes: protein farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase) . These enzymes are involved in protein prenylation, a post-translational modification essential for proper cellular signaling and function.

- Inhibition Potency : The compound exhibits an IC50 value of 2.9 µM against FTase and 7.5 µM against GGTase .

- Biochemical Pathway Disruption : By inhibiting these enzymes, the compound disrupts the mevalonate pathway, which is crucial for cholesterol synthesis and other lipid-derived signaling molecules. This disruption can lead to altered cell signaling and proliferation.

Applications in Research

This compound serves various roles in scientific research:

- Enzyme Inhibitor Development : It is utilized in synthesizing novel inhibitors for FTase and GGTase.

- Bioimaging Probes : The compound is a precursor for fluorescent activity-based probes that become fluorescent upon reacting with specific proteases, aiding in bioimaging applications .

- Pharmaceutical Development : Its unique structure makes it a valuable intermediate for developing active pharmaceutical ingredients (APIs) targeting various diseases.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds to highlight its unique properties:

| Compound Name | pKa | FTase Inhibition IC50 (µM) | GGTase Inhibition IC50 (µM) |

|---|---|---|---|

| This compound | 5.3 | 2.9 | 7.5 |

| 4-Hydroxybenzoic Acid | 9.3 | NA | NA |

| 2,3,4,5-Tetrafluorobenzoic Acid | NA | NA | NA |

Case Studies

Recent studies have demonstrated the efficacy of this compound in various biological contexts:

- Cancer Research : The inhibition of FTase and GGTase by this compound has been linked to reduced tumor growth in preclinical models due to its impact on cellular signaling pathways associated with cancer progression.

- Antifungal Activity : Research indicates that derivatives based on hydroxybenzoic acids exhibit antifungal properties against pathogens like Candida albicans and Bacillus subtilis, suggesting potential applications in treating fungal infections .

Q & A

Q. What applications exist for this compound in photoaffinity labeling or protein interaction studies?

- Methodological Answer : The azido derivative (4-azido-2,3,5,6-tetrafluorobenzoic acid) serves as a photoaffinity probe for covalent protein binding. UV irradiation (365 nm) generates nitrenes that crosslink with target proteins, analyzed via SDS-PAGE or mass spectrometry. Ensure quenchers (e.g., DTT) are absent during irradiation .

Data Contradiction Analysis

- Purity Discrepancies : Suppliers report >95% purity (HPLC/GC), but batch variability may occur. Validate with orthogonal methods (e.g., NMR integration) and request COA from vendors .

- Hydrate vs. Anhydrous Forms : Mislabeling of CAS numbers (e.g., 143201-17-6 vs. 207738-02-1) can lead to incorrect assumptions. Always confirm hydration status via TGA before experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.